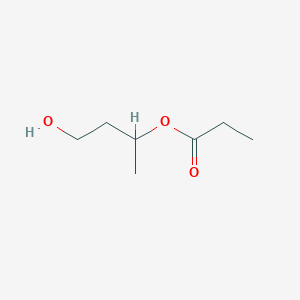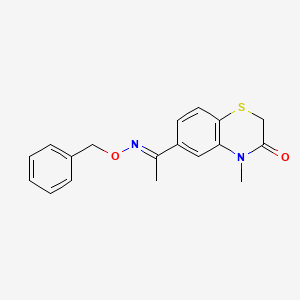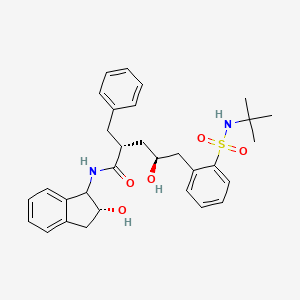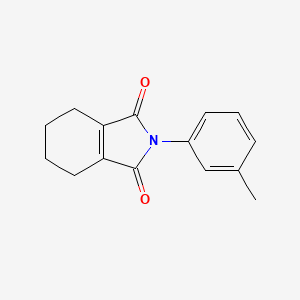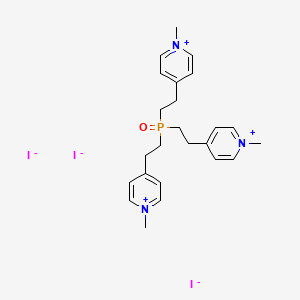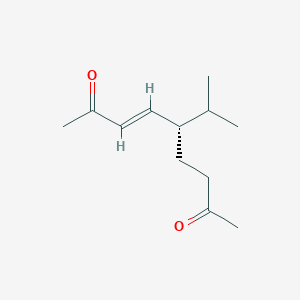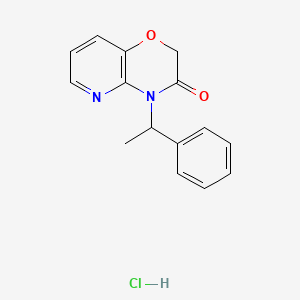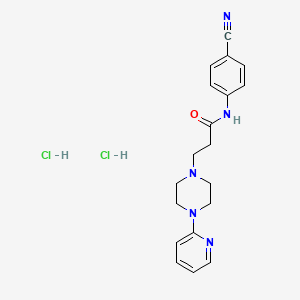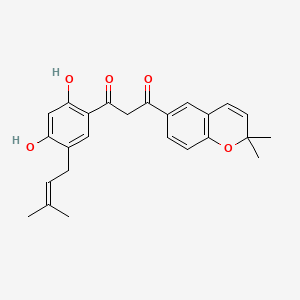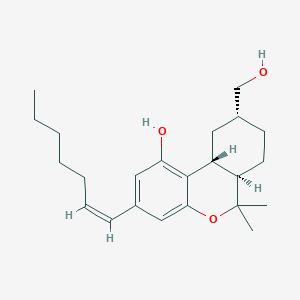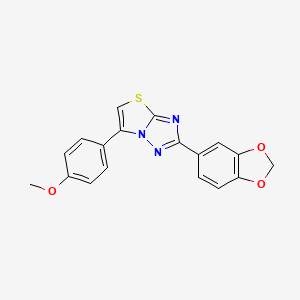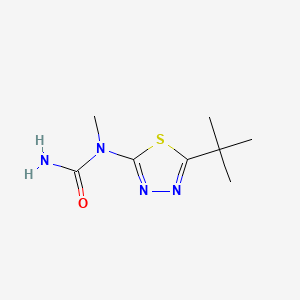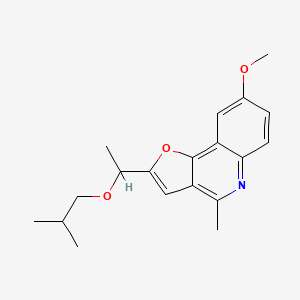
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate quinoline derivatives with furan rings under controlled conditions. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in aromatic compounds, where hydrogen atoms can be replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using reagents like bromine (Br₂) or chlorination with chlorine gas (Cl₂) under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated compounds .
Scientific Research Applications
8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 8-Methoxy-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The pathways involved can include modulation of gene expression, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxy-2-quinolones and quinolinyl-pyrazoles share structural similarities and may exhibit comparable biological activities
Furan Compounds: Molecules containing furan rings, such as furoquinolines, also show similar chemical reactivity and applications.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
88654-74-4 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
8-methoxy-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C19H23NO3/c1-11(2)10-22-13(4)18-9-15-12(3)20-17-7-6-14(21-5)8-16(17)19(15)23-18/h6-9,11,13H,10H2,1-5H3 |
InChI Key |
UJAGXHAWXHMPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)OC)C(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



